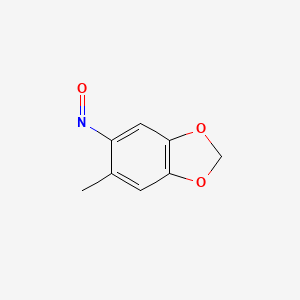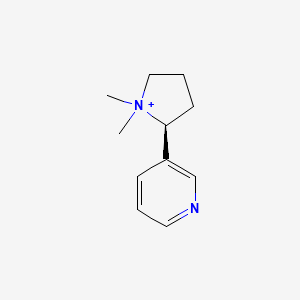![molecular formula C19H19ClFN5O2 B12654618 2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Conditions: Coupling reaction using EDCI and HOBt in dichloromethane
Step 3: Addition of Piperidine Moiety
Reagents: 4-piperidone
Conditions: Reductive amination using sodium triacetoxyborohydride in methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s high purity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- typically involves multiple steps, starting with the preparation of the quinolinone core. This is followed by the introduction of the pyrazole ring and the piperidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Quinolinone Core
Reagents: Aniline, ethyl acetoacetate
Conditions: Reflux in ethanol with a catalytic amount of acetic acid
化学反应分析
Types of Reactions
2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Nucleophiles in the presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities
Reduction: Formation of reduced quinolinone derivatives
Substitution: Formation of substituted quinolinone derivatives with various functional groups
科学研究应用
2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- **2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-chloro-
- **2(1H)-Quinolinone, 4-[[1-[(5-bromo-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-
Uniqueness
The unique combination of the quinolinone core, pyrazole ring, and piperidine moiety, along with the presence of fluorine and chlorine atoms, distinguishes 2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- from other similar compounds
属性
分子式 |
C19H19ClFN5O2 |
|---|---|
分子量 |
403.8 g/mol |
IUPAC 名称 |
4-[[1-(5-chloro-1-methylpyrazole-4-carbonyl)piperidin-4-yl]amino]-6-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C19H19ClFN5O2/c1-25-18(20)14(10-22-25)19(28)26-6-4-12(5-7-26)23-16-9-17(27)24-15-3-2-11(21)8-13(15)16/h2-3,8-10,12H,4-7H2,1H3,(H2,23,24,27) |
InChI 键 |
OVCWYLSZCSCZNM-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C=N1)C(=O)N2CCC(CC2)NC3=CC(=O)NC4=C3C=C(C=C4)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





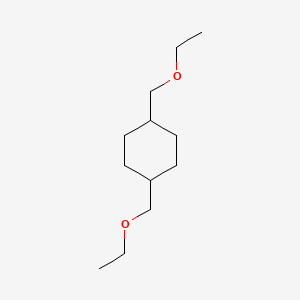
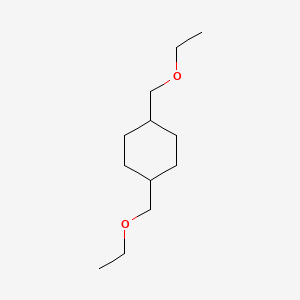


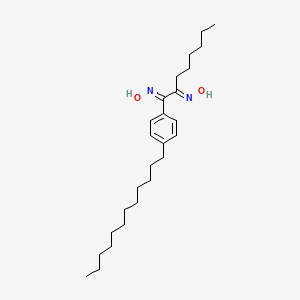

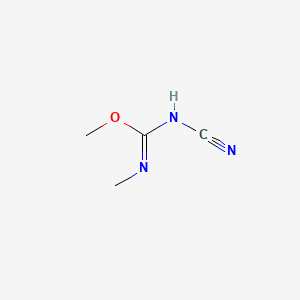

![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
